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Compound of Interest

Compound Name: Z-Tyr-OH

Cat. No.: B554332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Cbz-L-tyrosine

(Z-Tyr-OH) as a versatile building block in the synthesis of various enzyme inhibitors. The

unique structural features of Z-Tyr-OH, including its protected α-amino group, a reactive

carboxylic acid, and a phenolic side chain, make it a valuable starting material for creating

inhibitors targeting proteases and other enzyme classes.

Introduction to Z-Tyr-OH in Inhibitor Design
Z-Tyr-OH serves as a key scaffold in medicinal chemistry for the development of targeted

enzyme inhibitors. The carbobenzyloxy (Cbz or Z) protecting group offers stability during

synthetic steps and can be readily removed under specific conditions. The tyrosine side chain

can participate in crucial binding interactions within an enzyme's active site, particularly for

enzymes that recognize aromatic residues, such as chymotrypsin. Furthermore, the carboxylic

acid moiety provides a handle for various chemical modifications, including amidation to extend

peptide chains, reduction to aldehydes, or conversion to other functional groups like

hydroxamates, which are known to chelate metal ions in the active sites of metalloproteinases.

Target Enzyme Classes
Z-Tyr-OH-derived inhibitors have shown potential against several classes of enzymes,

including:
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Serine Proteases: Notably chymotrypsin, which preferentially cleaves peptide bonds

adjacent to aromatic amino acids.[1][2] Z-Tyr-OH can be incorporated into peptide

sequences to mimic the natural substrate.

Cysteine Proteases: Peptide aldehydes derived from amino acids are potent inhibitors of

cysteine proteases like cruzain.[3]

Metalloproteinases: The tyrosine scaffold can be modified to include metal-binding groups

like hydroxamic acids to target zinc-dependent matrix metalloproteinases (MMPs).[4][5]

Tyrosine Kinases: While not a direct precursor for many common tyrosine kinase inhibitors

(TKIs), the tyrosine structure is fundamental to the substrates of these enzymes, and

derivatives can be explored for inhibitory activity.[6][7][8]

Quantitative Data: Inhibitory Activities of Tyrosine
Derivatives
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants

(Ki) for various tyrosine-derived inhibitors against different enzyme targets. This data highlights

the potential for developing potent inhibitors from this class of compounds.
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Inhibitor Target Enzyme IC50 (µM) Ki (µM) Reference

Cyanopeptolin

(CPs-Tyr²)

Derivatives

Chymotrypsin 0.26 - [1]

Dipeptide Leu-

Phe benzyl ester

(D-L isomer)

Chymotrypsin - 22 [9]

H-D-Phe-L-Leu-

OBzl
Chymotrypsin - 6.3 [9]

L-benzyl tyrosine

thiol carboxylic

acid analogues

Metallo-β-

lactamase (IMP-

1)

- 1.04 - 4.77 [10]

Tyrosine

Derivative 5g
Mcl-1 - 0.18 [11]

Tyrosine

Derivative 6l
Mcl-1 - 0.27 [11]

Tyrosine

Derivative 6c
Mcl-1 - 0.23 [11]

Fused tricyclic

quinazoline

analogue 8

EGFR Tyrosine

Kinase
0.000008 - [7]

4-phenylamino-

pyrrolo-

pyrimidine CGP

59 326

EGF-R PTK 0.006 - [8]

4-phenylamino-

pyrrolo-

pyrimidine CGP

60 261

EGF-R PTK - - [8]

4-phenylamino-

pyrrolo-

EGF-R PTK 0.03 - [8]
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pyrimidine CGP

62 706

Table 1: Summary of inhibitory activities of various tyrosine-derived compounds.

Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical Z-Tyr-OH-

containing peptide aldehyde inhibitor targeting chymotrypsin, based on established solid-phase

peptide synthesis (SPPS) and peptide aldehyde synthesis protocols.[12][13][14]

Protocol 1: Solid-Phase Synthesis of a Z-Tyr-OH
Containing Peptide
Objective: To synthesize a protected dipeptide, Z-Tyr-Phe-Resin, on a solid support.

Materials:

2-Chlorotrityl chloride resin

N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% in DMF

Z-Tyr-OH

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Solid-phase synthesis vessel

Shaker
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Procedure:

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a

solid-phase synthesis vessel for 30 minutes with gentle agitation.

Loading of the First Amino Acid (Fmoc-Phe-OH):

Dissolve 3 equivalents of Fmoc-Phe-OH and 7.5 equivalents of DIPEA in anhydrous DCM

(10 mL/g of resin).

Add the solution to the swollen resin and shake the mixture for 1 hour at room

temperature.

Wash the resin three times with DMF.

To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake

for 15 minutes.

Wash the resin three times with DMF and then three times with DCM. Dry the resin under

vacuum.

Fmoc Deprotection:

Wash the resin-bound Fmoc-Phe-OH once with DMF.

Add 10 mL of 20% piperidine in DMF to the resin and shake for 20 minutes to remove the

Fmoc protecting group.

Wash the resin thoroughly with DMF (5 times) to remove piperidine and the Fmoc adduct.

Coupling of Z-Tyr-OH:

In a separate vial, pre-activate 3 equivalents of Z-Tyr-OH with 2.9 equivalents of HBTU

and 6 equivalents of DIPEA in DMF for 5 minutes.

Add the activated Z-Tyr-OH solution to the deprotected Phe-resin.

Shake the reaction vessel for 2 hours at room temperature.
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Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

Dry the final peptide-resin (Z-Tyr-Phe-Resin) under vacuum.

Protocol 2: Conversion of C-terminal Carboxylic Acid to
Aldehyde
Objective: To convert the resin-bound peptide to a peptide aldehyde.

Materials:

Z-Tyr-Phe-Resin (from Protocol 1)

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

Dess-Martin periodinane (DMP) or other mild oxidizing agent

Anhydrous tetrahydrofuran (THF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Procedure:

Reduction to Alcohol:

Suspend the dried Z-Tyr-Phe-Resin in anhydrous THF.

Carefully add a solution of LiAlH4 (or a milder reducing agent like NaBH4 in the presence

of an activator) in THF at 0°C.

Stir the reaction mixture at 0°C for 1-2 hours.
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Quench the reaction by the dropwise addition of water, followed by 15% NaOH and then

more water.

Filter the resin and wash thoroughly with THF, DCM, and methanol. Dry the resin.

Oxidation to Aldehyde:

Swell the resin-bound peptide alcohol in anhydrous DCM.

Add a solution of Dess-Martin periodinane (1.5 equivalents) in DCM.

Stir the reaction at room temperature for 1-2 hours.

Filter the resin and wash with DCM.

Cleavage from Resin:

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room

temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide aldehyde by adding cold diethyl ether.

Centrifuge to collect the precipitate and wash with cold ether.

Dry the crude product under vacuum.

Purification:

Purify the crude peptide aldehyde by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final Z-Tyr-Phe-aldehyde inhibitor.

Visualizations
Signaling Pathway: Tyrosine Kinase Receptor Pathway
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Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.
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Experimental Workflow: Synthesis of a Z-Tyr-OH
Containing Peptide Aldehyde

Start:
2-Chlorotrityl Resin

1. Load Fmoc-Phe-OH

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Couple Z-Tyr-OH
(HBTU/DIPEA)

4. Reduction to Alcohol
(e.g., LiAlH4)

5. Oxidation to Aldehyde
(e.g., DMP)

6. Cleavage from Resin
(TFA Cocktail)

7. RP-HPLC Purification

Final Product:
Z-Tyr-Phe-Aldehyde
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of a Z-Tyr-OH peptide aldehyde.

Logical Relationship: Z-Tyr-OH as a Precursor for
Different Inhibitor Types

Chemical Modifications Resulting Inhibitor Classes
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Caption: Z-Tyr-OH as a versatile precursor for various enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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